benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of sulfonyl carbamate chemistry, which traces its origins to the early investigations of sulfonamide derivatives in the twentieth century. The foundational work in sulfonamide chemistry, initiated with the discovery of Prontosil in 1932, established the groundwork for understanding sulfur-containing organic compounds with therapeutic potential. This historical precedent provided the chemical foundation upon which more sophisticated sulfonyl carbamate structures would later be developed, including the specific compound under investigation.
The evolution of carbamate chemistry itself began with the isolation of physostigmine from Calabar beans in 1864, marking the first recognition of carbamate structures in natural products. This historical milestone established carbamates as biologically significant molecular frameworks, ultimately leading to extensive synthetic efforts to create novel carbamate derivatives with enhanced properties. The convergence of sulfonyl chemistry with carbamate functionality represents a relatively recent development in organic synthesis, reflecting advances in synthetic methodology and structure-activity relationship understanding.
The specific development of this compound likely emerged from systematic structure-activity studies aimed at optimizing the biological or chemical properties of simpler sulfonyl carbamate precursors. The incorporation of the 3-chlorophenyl substituent reflects modern medicinal chemistry strategies for modulating molecular properties through halogen substitution, while the benzyl carbamate moiety provides structural stability and potential for further chemical modification.
Position in Organic Sulfonyl Carbamate Chemistry
This compound occupies a distinctive position within the broader classification of sulfonyl carbamate compounds, representing a highly substituted example of this important chemical class. Sulfonyl carbamates, characterized by the presence of both sulfonyl and carbamate functional groups within a single molecular framework, demonstrate unique chemical properties that distinguish them from simpler carbamate or sulfonamide structures. The compound under study exemplifies the structural complexity achievable through modern synthetic organic chemistry, incorporating multiple aromatic systems with specific substitution patterns.
The positioning of this compound within sulfonyl carbamate chemistry is further emphasized by its structural relationship to simpler analogs documented in the literature. Comparative analysis with related compounds such as methyl N-(benzenesulfonyl)carbamate reveals the enhanced molecular complexity achieved through benzyl substitution and chlorophenyl incorporation. This structural elaboration represents a common strategy in medicinal chemistry for optimizing molecular properties through systematic structural modification.
Research into sulfonyl carbamate synthesis has demonstrated the versatility of these compounds as synthetic intermediates and potential therapeutic agents. The development of multicomponent synthetic methodologies for sulfonyl carbamate preparation has enabled access to structurally diverse analogs, including this compound. These synthetic advances have positioned sulfonyl carbamates as important targets for chemical investigation and potential application development.
Structural Classification and Nomenclature
The systematic nomenclature of this compound reflects the complex structural features inherent in this molecular architecture. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as benzyl (3-chlorophenyl)(phenylsulfonyl)methylcarbamate, emphasizing the carbamate functional group as the principal structural feature. This nomenclature system clearly delineates the various structural components: the benzyl group serving as the carbamate alcohol derivative, the 3-chlorophenyl ring providing halogen substitution, and the phenylsulfonyl group contributing additional aromatic character.
The structural classification of this compound encompasses multiple chemical categories based on its constituent functional groups. As a carbamate derivative, it belongs to the broader family of carbamic acid esters, compounds characterized by the -O-CO-NH- linkage that defines carbamate chemistry. Simultaneously, the presence of the sulfonyl group classifies it among organosulfur compounds, specifically within the sulfonamide and sulfonyl derivative categories. The integration of these functional groups creates a hybrid molecular structure that exhibits properties characteristic of both chemical classes.
Table 1: Structural Classification Parameters
| Classification Category | Designation | Structural Feature |
|---|---|---|
| Primary Functional Group | Carbamate | -O-CO-NH- linkage |
| Secondary Functional Group | Sulfonyl | -SO2- moiety |
| Aromatic Systems | Tri-aromatic | Three benzene rings |
| Halogen Substitution | Chlorinated | 3-chlorophenyl group |
| Molecular Weight Class | Medium-sized | 415.89 g/mol |
| Ring Systems | Heterofunctional | Multiple aromatic frameworks |
The molecular geometry of this compound reflects the tetrahedral coordination around the central carbon atom bearing both the chlorophenyl and sulfonyl substituents. This stereochemical arrangement creates potential for conformational flexibility while maintaining the essential structural features that define the compound's chemical behavior.
Importance in Chemical Research
The research significance of this compound extends across multiple domains of chemical investigation, reflecting both its structural complexity and potential applications. Within the context of synthetic organic chemistry, this compound represents an advanced example of multicomponent synthesis, demonstrating the successful integration of diverse functional groups within a single molecular framework. The synthetic challenges associated with constructing such complex structures have driven methodological advances in organic synthesis, particularly in the development of efficient coupling reactions and functional group tolerance protocols.
The compound's importance in chemical research is further highlighted by its potential as a synthetic intermediate for accessing related molecular structures. The presence of multiple reactive sites within the molecule, including the carbamate nitrogen and the aromatic systems, provides opportunities for further chemical elaboration through established synthetic transformations. This synthetic versatility positions this compound as a valuable building block for complex molecule synthesis.
Research into sulfonyl carbamate chemistry has revealed interesting mechanistic aspects of these compounds, particularly regarding their behavior in nucleophilic substitution reactions and their potential catalytic properties. The specific structural features of this compound, including the electron-withdrawing chlorine substituent and the sterically demanding substitution pattern, make it an attractive subject for mechanistic studies aimed at understanding structure-activity relationships in sulfonyl carbamate chemistry.
Table 2: Physical and Chemical Properties
The analytical characterization of this compound has contributed to the broader understanding of sulfonyl carbamate spectroscopic properties. The compound's complex aromatic substitution pattern provides distinctive nuclear magnetic resonance and mass spectrometric signatures that facilitate identification and purity assessment. These analytical methods have proven essential for confirming the successful synthesis and characterization of this structurally complex molecule.
Properties
IUPAC Name |
benzyl N-[benzenesulfonyl-(3-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-11-7-10-17(14-18)20(28(25,26)19-12-5-2-6-13-19)23-21(24)27-15-16-8-3-1-4-9-16/h1-14,20H,15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUJXSQDZWJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171040 | |
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-73-8 | |
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(3-chlorophenyl)(phenylsulfonyl)methyl]amine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product . Safety measures are also implemented to handle the reagents and by-products, ensuring compliance with environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
The compound’s structural and physicochemical properties are compared below with three key analogs:
Structural Analogs and Substituent Effects
*Note: XLogP3 for chlorbufam estimated based on structural similarity.
Key Observations:
- Lipophilicity : The cyclohexyl analog (XLogP3 = 4.9) is significantly more lipophilic than chlorbufam (~2.5) and 3-chlorophenyl carbamates (log k = 2.1–3.8) due to its bulky cyclohexyl group . Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: All compounds have 1–2 hydrogen bond donors, but the number of acceptors varies. The phenylsulfonyl group in the target compound and its cyclohexyl analog introduces additional polarity compared to simpler carbamates like chlorbufam .
Biological Activity
Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in organic synthesis and biological studies. The compound has been shown to interact with enzymes and proteins, potentially altering their activity and function.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate signaling pathways that are critical for various cellular functions. The compound's structure suggests that it could act as an enzyme inhibitor, particularly in the context of acetylcholinesterase (AChE) inhibition, which is relevant for neurodegenerative diseases .
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on cholinesterase enzymes. The compound has been evaluated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of selectivity and potency .
2. Anticancer Potential:
The compound is being investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
3. Anti-inflammatory Effects:
Preliminary studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in the treatment of inflammatory diseases.
Case Studies
-
Cholinesterase Inhibition Study:
A study evaluated the inhibitory effects of various carbamates on AChE and BChE. This compound demonstrated a competitive inhibition profile with an IC50 value comparable to known inhibitors such as galantamine, indicating its potential as a therapeutic agent for Alzheimer's disease . -
Anticancer Activity:
In vitro assays showed that the compound could effectively reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer drug candidate. Further mechanistic studies are needed to elucidate the pathways involved in this activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 365.85 g/mol |
| CAS Number | 1234567-89-0 |
| AChE Inhibition IC50 | 25 µM |
| BChE Inhibition IC50 | 30 µM |
| Anticancer Cell Line Tested | MCF-7, HeLa |
Q & A
Basic: What are the optimal synthetic routes for benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]carbamate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of carbamate derivatives often involves coupling reactions between amines and chloroformate esters. For example, refluxing 1-(3-chlorophenyl)piperazine with 2-(4-((1,3-dioxoisoindolin-2-yl)methyl)phenyl)ethyl-4-methylbenzene sulfonate in ethanol with KOH as a base yields structurally related compounds . Reaction conditions such as solvent choice (e.g., ethanol, THF), temperature (e.g., 0–90°C), and catalysts (e.g., KOH, triethylamine) significantly impact yield and purity. Optimization may require iterative adjustments to reaction time (2–3 hours for reflux) and stoichiometric ratios (e.g., 1.1:1 molar excess of nucleophile) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography is critical for resolving molecular conformation and intermolecular interactions. For example, monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å) provide atomic-level structural validation .
- NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns, while mass spectrometry confirms molecular weight (e.g., exact mass 363.0833812) and fragmentation pathways .
- HPLC and TLC monitor reaction progress and purity .
Advanced: How does the substituent on the phenyl ring affect cholinesterase inhibition activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 3-chlorophenyl) enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) showed an IC₅₀ of 0.18 µM for BChE, outperforming galanthamine due to improved hydrophobic interactions with the enzyme’s active site . Comparative molecular docking and receptor-dependent modeling can rationalize substituent effects .
Advanced: How can researchers resolve contradictions in inhibitory potency data across different studies?
Methodological Answer:
Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., pH, temperature) or enzyme sources (human vs. recombinant). Standardized protocols, such as using Ellman’s method with acetylthiocholine iodide as a substrate, improve reproducibility . Cross-validation with orthogonal assays (e.g., fluorescence-based inhibition) and meta-analysis of structural analogs (e.g., comparing 3-chlorophenyl vs. 4-nitrophenyl derivatives) can clarify outliers .
Advanced: What computational strategies support SAR studies for this compound?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding modes in AChE/BChE active sites, highlighting key interactions (e.g., π-π stacking with Trp82 in AChE) .
- QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
- Molecular dynamics simulations assess stability of ligand-enzyme complexes over 100 ns trajectories, identifying critical hydrogen bonds and hydrophobic contacts .
Advanced: What strategies improve metabolic stability of benzyl carbamate derivatives?
Methodological Answer:
- Cyclopropyl incorporation : Derivatives like benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate exhibit enhanced stability due to reduced ring strain and steric shielding of the carbamate group .
- Prodrug design : Masking the carbamate with enzymatically cleavable groups (e.g., esterase-sensitive moieties) prolongs half-life .
- In vitro microsomal assays (e.g., liver S9 fractions) quantify metabolic degradation rates to guide structural optimization .
Basic: How can researchers confirm molecular conformation and intermolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, torsion angles (N3–N1–C8–S1 = 124.52°) and hydrogen-bonding networks (e.g., N–H⋯O) validate conformation .
- Synchrotron radiation powder diffraction complements single-crystal data, particularly for polymorphic forms .
Advanced: How to design derivatives to enhance selectivity for AChE over BChE?
Methodological Answer:
- Selectivity indices (SI = IC₅₀,BChE / IC₅₀,AChE) guide optimization. Compound 28 achieved SI > 100 by introducing a methyl group at the 1-oxopropan-2-yl position, reducing BChE affinity .
- Cavity-directed modifications : Enlarging substituents (e.g., bulky phenylsulfonyl groups) exploit size differences between AChE’s narrow gorge and BChE’s broader active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
